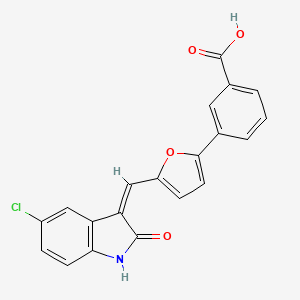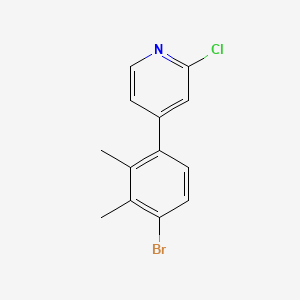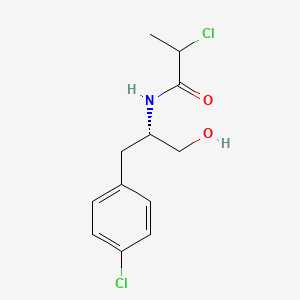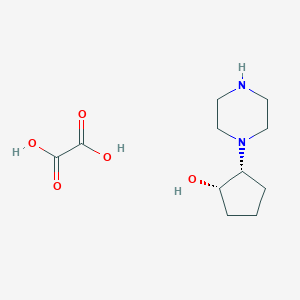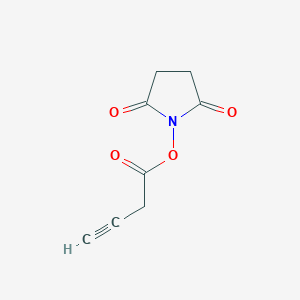
2,5-Dioxopyrrolidin-1-yl but-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl but-3-ynoate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate typically involves the reaction of but-3-ynoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk activation of the reactants and the use of large reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the conjugation of proteins and other biomolecules, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate involves the formation of stable amide bonds with amines. This reactivity makes it useful in the conjugation of biomolecules. The compound’s ability to form these bonds under mild conditions is a key factor in its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl but-3-enoate: Similar structure but with a double bond instead of a triple bond.
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate: Similar structure but with an additional carbon in the chain
Uniqueness
2,5-Dioxopyrrolidin-1-yl but-3-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) but-3-ynoate |
InChI |
InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h1H,3-5H2 |
Clave InChI |
FSJCTIFHDCOLMY-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)

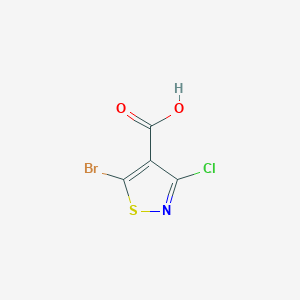
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)


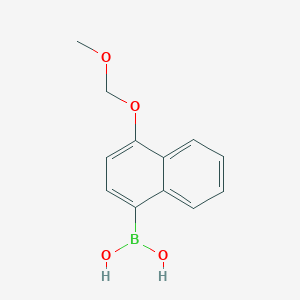
![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
